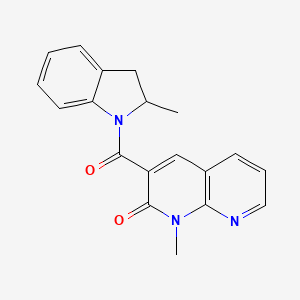

1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one, a compound with the CAS number 899980-90-6, belongs to the class of naphthyridine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, detailing its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O2, with a molecular weight of 319.4 g/mol. The structure features a naphthyridine core substituted with an indoline carbonyl moiety, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that naphthyridine derivatives exhibit a variety of biological activities, including:

- Anticancer Activity : Naphthyridines have been shown to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on similar compounds suggest that they can interfere with DNA replication and repair mechanisms in cancer cells.

- Antimicrobial Properties : Some derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

- Enzyme Inhibition : Compounds like this compound may act as inhibitors for specific enzymes involved in disease processes, such as aldosterone synthase, which is relevant in hypertension and cardiovascular diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with naphthyridine derivatives:

- Anticancer Studies : A study published in Chemistry & Biology demonstrated that naphthyridine compounds could effectively induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specific derivatives showed IC50 values in the low micromolar range against breast cancer cells.

- Antimicrobial Efficacy : Research published in the Journal of Medicinal Chemistry reported that naphthyridine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) that highlighted the importance of specific substituents on the naphthyridine ring for enhanced activity.

- Enzyme Inhibition : A patent application described the use of indoline-derived compounds as aldosterone synthase inhibitors, suggesting potential applications in treating conditions related to excessive aldosterone production .

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | Chemistry & Biology |

| Antimicrobial | Disruption of cell walls | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Aldosterone synthase inhibition | Patent US9745282B2 |

科学研究应用

Medicinal Chemistry Applications

The compound exhibits significant promise in various therapeutic areas, particularly in oncology and neurology. Its structural features contribute to a range of biological activities, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of naphthyridine derivatives, including 1-methyl-3-(2-methylindoline-1-carbonyl)-1,8-naphthyridin-2(1H)-one. These compounds have been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways, leading to programmed cell death in various cancer cell lines.

- Cell Cycle Arrest : It can inhibit cell proliferation by causing cell cycle arrest at specific phases, thereby preventing tumor growth.

- Topoisomerase Inhibition : Naphthyridine derivatives often act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription, which can lead to DNA damage and cancer cell death.

A review focusing on 1,8-naphthyridine derivatives emphasizes their mechanisms such as intercalation with DNA and inhibition of angiogenesis, which are vital for their anticancer properties .

Neurological Applications

The compound also shows potential in treating neurological disorders. Research indicates that naphthyridines can exhibit neuroprotective effects and may be beneficial in conditions like Alzheimer's disease and depression. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that enhance its bioactivity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic efficacy:

| Structural Feature | Impact on Activity |

|---|---|

| Methyl groups | Enhance lipophilicity and cellular uptake |

| Indoline moiety | Contributes to receptor binding affinity |

| Naphthyridine scaffold | Provides a platform for diverse biological interactions |

Computational Studies

In silico studies play a critical role in predicting the pharmacokinetic properties and biological activities of this compound. Molecular docking studies have been utilized to elucidate the binding modes of this compound with various biological targets, including receptors associated with cancer and neurological diseases. These computational analyses help streamline the drug discovery process by identifying promising candidates before experimental validation .

Case Studies

Several case studies highlight the effectiveness of naphthyridine derivatives in clinical settings:

- Antitumor Efficacy : A study demonstrated that specific naphthyridine derivatives showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Neuroprotective Effects : Another investigation reported that a related naphthyridine compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity.

化学反应分析

Core Reactivity of the 1,8-Naphthyridine System

The 1,8-naphthyridine scaffold undergoes reactions typical of electron-deficient nitrogen heterocycles:

-

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient C3 and C7 positions are susceptible to substitution with amines or alcohols under basic conditions. For example, modifications at C3 with secondary amines (e.g., pyrrolidine, piperidine) enhance biological activity in related derivatives .

| Reaction Type | Conditions | Example Product | Yield | Source |

|---|---|---|---|---|

| SNAr with amines | Ethanol, reflux, 12–24 h | 3-(Piperidine-1-carbonyl)-substituted analogs | 74–86% |

-

Metal-Catalyzed Cross-Couplings:

Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions enable functionalization at halogenated positions. While direct data for this compound is limited, 1,8-naphthyridines with bromo substituents at C4/C6 show coupling efficiency .

Reactivity of the Indoline-Carbonyl Moiety

The 2-methylindoline-1-carbonyl group introduces two reactive sites:

-

Amide Bond Hydrolysis:

Acidic or basic hydrolysis cleaves the carbonyl-indoline bond, yielding 1-methyl-1,8-naphthyridin-2(1H)-one and 2-methylindoline fragments. Enzyme-mediated hydrolysis is also plausible but unverified. -

Indoline Ring Functionalization:

The indoline’s secondary amine undergoes alkylation or acylation. For example, benzylation at the indoline nitrogen modifies steric/electronic properties .

Cyclization and Rearrangement Pathways

-

Thermal Cyclization:

Heating in polar aprotic solvents (e.g., DMF) induces intramolecular cyclization between the naphthyridine’s C4 and the indoline’s carbonyl oxygen, forming polycyclic derivatives . -

Acid-Catalyzed Rearrangements:

Strong acids (H2SO4, HCl) trigger ring contractions or expansions. For example, 2,7-naphthyridines rearrange to quinoline analogs under acidic conditions .

Oxidation and Reduction Behavior

-

Naphthyridine Core Reduction:

Catalytic hydrogenation (H2/Pd-C) reduces the naphthyridine’s pyridine-like rings to decahydro derivatives, altering planarity and bioactivity . -

Carbonyl Group Reduction:

NaBH4 or LiAlH4 reduces the indoline-linked carbonyl to a hydroxymethyl group, enhancing solubility.

Table: Comparative Reactivity of Key Positions

Synthetic Challenges and Stability

属性

IUPAC Name |

1-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-12-10-13-6-3-4-8-16(13)22(12)19(24)15-11-14-7-5-9-20-17(14)21(2)18(15)23/h3-9,11-12H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPVYPLJRQCFNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(N=CC=C4)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。